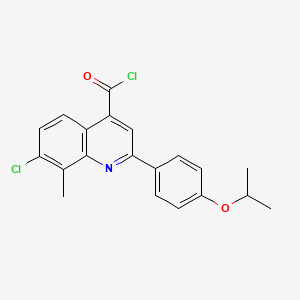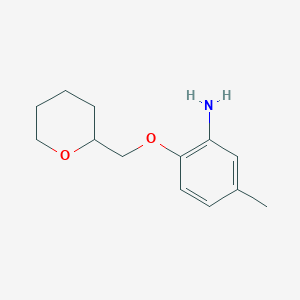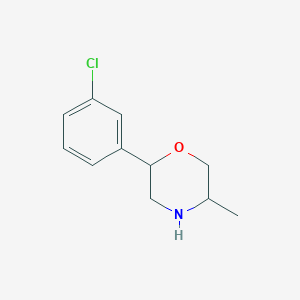
7-氯-2-(4-异丙氧基苯基)-8-甲基喹啉-4-甲酰氯
描述
7-Chloro-2-(4-isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride, also known as CIPC, is a small molecule that has recently been studied for its potential applications in scientific research. CIPC is a synthetic compound that can be used to study biochemical and physiological effects. It is a compound that has a wide range of potential applications in the laboratory and has been used in a variety of scientific studies.
科学研究应用
含氯喹的化合物和再利用工作
氯喹 (CQ) 及其衍生物历史上以其抗疟疾作用而闻名。由于其有趣的生化特性,研究已扩展到将这些化合物重新用于治疗各种疾病。重点一直放在外消旋氯喹上,而没有探索其 (R) 和 (S) 对映体的潜在益处。探索作用类似的抗疟药和结构类似物可以最大化 4-氨基喹啉的价值,特别是在癌症治疗中,通过将抗疟药的作用方式与癌细胞增殖途径联系起来 (Njaria 等,2015)。
绿原酸及其双重作用
绿原酸是一种酚类化合物,已显示出广泛的健康促进特性,包括抗氧化、抗炎、抗血脂、抗糖尿病和抗高血压活性。它既可用作代谢综合征治疗的营养保健品,又可用作具有抗菌特性的食品添加剂,突出了开发膳食补充剂和功能性食品的潜力 (Santana-Gálvez 等,2017)。
从 8-羟基喹啉中获得的药物化学见解
8-羟基喹啉及其衍生物因其金属螯合特性而具有重要意义,使其成为治疗癌症、HIV 和神经退行性疾病等疾病的有力候选药物。正在进行的合成修饰旨在开发广谱药物分子,表明这是一个有希望的治疗应用研究领域 (Gupta 等,2021)。
属性
IUPAC Name |
7-chloro-8-methyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO2/c1-11(2)25-14-6-4-13(5-7-14)18-10-16(20(22)24)15-8-9-17(21)12(3)19(15)23-18/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWBABAJJWMQEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)OC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(Sec-butoxy)benzyl]-1-ethanamine](/img/structure/B1452669.png)

![[4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid](/img/structure/B1452672.png)


![[5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazol-3-yl]methanol](/img/structure/B1452678.png)




![3-{[1-(Pyridin-4-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid](/img/structure/B1452686.png)

